Cas no 41684-08-6 (4-bromo-3-(methoxycarbonyl)benzoic acid)

4-Bromo-3-(methoxycarbonyl)benzoic acid is a versatile aromatic carboxylic acid derivative with a bromo substituent and a methoxycarbonyl functional group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enables selective functionalization, making it useful for cross-coupling reactions, esterifications, and further derivatizations. The presence of both carboxylic acid and ester functionalities enhances its reactivity in multi-step synthetic routes. The bromo group offers a handle for metal-catalyzed transformations, such as Suzuki or Heck couplings. This compound is characterized by its high purity and stability, ensuring reliable performance in demanding synthetic applications.
4-bromo-3-(methoxycarbonyl)benzoic acid structure
41684-08-6 structure
Product Name:4-bromo-3-(methoxycarbonyl)benzoic acid
CAS No:41684-08-6
MF:C9H7BrO4
MW:259.053482294083
MDL:MFCD22490651
CID:5459010
PubChem ID:69239557
Update Time:2025-08-04

4-bromo-3-(methoxycarbonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedicarboxylic acid, 4-bromo-, 3-methyl ester
    • 4-bromo-3-(methoxycarbonyl)benzoic acid
    • MDL: MFCD22490651
    • Inchi: 1S/C9H7BrO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
    • InChI Key: JZKLLJIVSIUAJD-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=CC=C(Br)C(C(OC)=O)=C1

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Additional information on 4-bromo-3-(methoxycarbonyl)benzoic acid

Chemical Profile of 4-bromo-3-(methoxycarbonyl)benzoic acid (CAS No. 41684-08-6)

4-bromo-3-(methoxycarbonyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 41684-08-6, is a significant intermediate in synthetic chemistry and pharmaceutical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both a bromine substituent at the fourth position and a methoxycarbonyl (ester) group at the third position on the benzene ring. Such structural features make it a versatile building block for further chemical modifications, enabling its application in diverse fields, particularly in medicinal chemistry and materials science.

The molecular structure of 4-bromo-3-(methoxycarbonyl)benzoic acid consists of a benzene core substituted with a bromine atom at the para position (relative to the ester group) and an esterified carboxylic acid at the meta position. This arrangement imparts unique reactivity, making it a valuable precursor for synthesizing more complex molecules. The bromine atom, being an electron-withdrawing group, influences the electronic properties of the aromatic ring, while the methoxycarbonyl group enhances nucleophilic substitution reactions, facilitating further functionalization.

In recent years, 4-bromo-3-(methoxycarbonyl)benzoic acid has garnered attention in the development of novel pharmaceuticals due to its potential as a precursor for biologically active compounds. For instance, researchers have explored its utility in constructing heterocyclic scaffolds, which are prevalent in many drug candidates. The benzoic acid core is a common motif in medicinal chemistry, often found in analgesics, anti-inflammatory agents, and antimicrobial drugs. By introducing specific substituents like bromine and ester groups, chemists can fine-tune the pharmacological properties of these derivatives.

One notable application of 4-bromo-3-(methoxycarbonyl)benzoic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Small-molecule inhibitors targeting kinases have become cornerstone therapeutics; thus, there is continuous interest in developing new inhibitors with improved efficacy and selectivity. The structural features of 4-bromo-3-(methoxycarbonyl)benzoic acid allow for modifications that can be tailored to interact with specific kinase domains, making it a promising candidate for drug discovery efforts.

Additionally, this compound has been utilized in materials science research. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely employed in constructing biaryl structures found in advanced materials and organic electronics. The methoxycarbonyl group can also be hydrolyzed to yield a carboxylic acid, providing flexibility in modifying the compound's solubility and reactivity for different applications.

Recent studies have highlighted the role of 4-bromo-3-(methoxycarbonyl)benzoic acid in developing photoactive compounds. The combination of electron-withdrawing groups like bromine and electron-donating groups like methoxy can influence the absorption and emission properties of aromatic molecules. Such characteristics are exploited in designing organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. Researchers have demonstrated that derivatives of this compound exhibit tunable fluorescence and phosphorescence, making them attractive for next-generation display technologies.

The synthesis of 4-bromo-3-(methoxycarbonyl)benzoic acid typically involves bromination followed by esterification of benzoic acid or its derivatives. Advances in synthetic methodologies have improved both yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. For example, palladium-catalyzed cross-coupling reactions have been optimized to introduce bromine atoms with high selectivity, reducing unwanted side products.

In conclusion,4-bromo-3-(methoxycarbonyl)benzoic acid (CAS No. 41684-08-6) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable for researchers seeking to develop novel therapeutics or advanced materials. As synthetic techniques continue to evolve, the potential uses for this compound are likely to expand further, solidifying its importance as a key intermediate in modern chemical research.

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